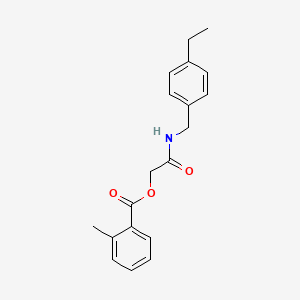![molecular formula C10H10BrFN2O2 B2755772 3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one CAS No. 2201771-43-7](/img/structure/B2755772.png)
3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecule contains a piperidin-2-one ring, which is a six-membered ring with one nitrogen atom and a carbonyl group. It also contains a pyridine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine and a fluorine atom.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The ether linkage might be cleaved under acidic conditions. The bromine and fluorine atoms on the pyridine ring make it susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromine and fluorine atoms might increase its density and boiling point compared to similar-sized organic molecules .科学的研究の応用
Fluorinated Piperidines in Medicinal Chemistry
Fluorinated piperidines, such as those related to the compound , are significant in medicinal chemistry due to their pharmacokinetic profiles. The incorporation of fluorine into piperidine ligands, including fluoropyridines and their derivatives, has been shown to significantly enhance oral absorption due to reduced basicity. This adjustment in chemical structure could improve the pharmacokinetic properties of potential drug candidates, making them more effective in therapeutic applications (van Niel et al., 1999).
Role in Neuropharmacology
Compounds structurally related to 3-[(5-Bromo-3-fluoropyridin-2-yl)oxy]piperidin-2-one, particularly those targeting orexin receptors, have been evaluated for their potential in treating compulsive behaviors, including binge eating. The effects of selective antagonists on orexin-1 receptors suggest that such compounds could offer new avenues for pharmacological treatment of eating disorders with a compulsive component (Piccoli et al., 2012).
Synthetic Strategies and Organic Synthesis
Research on synthetic strategies for incorporating fluorine into piperidine and pyridine derivatives has led to the development of novel methodologies for producing fluorinated compounds. This includes the synthesis of 2-amino-5-[18F]fluoropyridines via palladium-catalyzed amination, showcasing the versatility of fluoropyridines in organic synthesis and potential radiolabeling applications for biomedical imaging (Pauton et al., 2019).
Antimicrobial Applications
The exploration of fluorinated piperidines and pyridines extends into antimicrobial research. Derivatives of these compounds have been synthesized and evaluated for their antibacterial activity, demonstrating potential as novel agents against various bacterial strains. This highlights the importance of structural modifications, such as fluorination, in enhancing the antimicrobial efficacy of piperidine-based compounds (Huang et al., 2010).
Corrosion Inhibition
In addition to their pharmacological significance, piperidine derivatives have been studied for their role in corrosion inhibition. Quantum chemical and molecular dynamic simulations of piperidine derivatives on iron corrosion provide insights into their adsorption behaviors and inhibition efficiencies, offering potential applications in materials science and engineering (Kaya et al., 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(5-bromo-3-fluoropyridin-2-yl)oxypiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-6-4-7(12)10(14-5-6)16-8-2-1-3-13-9(8)15/h4-5,8H,1-3H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNSTDPHIKOUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)OC2=C(C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2755689.png)
![(4-(7-Methoxybenzofuran-2-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2755690.png)
![3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2755691.png)
![2-chloro-1-[5-(furan-2-yl)-3-[(E)-2-(furan-2-yl)ethenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2755692.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-difluorophenyl)amino]acetamide](/img/structure/B2755693.png)
![N-cyclopentyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2755694.png)
![N-[4-({[3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}amino)phenyl]acetamide](/img/structure/B2755697.png)
![1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2755698.png)
![tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2755699.png)



![ethyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2755710.png)
